N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide
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Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the cyclization of amino pyridines with ethyl acetoacetate, followed by reactions with thiourea and different aromatic aldehydes to yield the desired pyrimidines. Such compounds are anticipated to possess antiviral activity, highlighting the importance of the synthetic route in facilitating the exploration of biological activities (Saxena, Sikotra, & Mashelkar, 2011).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives displays significant diversity. For instance, studies have shown that pyrimidine rings can exhibit nonplanarity with boat conformations, illustrating the structural flexibility inherent in these molecules. Such structural characteristics are essential for understanding the molecular interactions and properties of these compounds (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products with different chemical and biological properties. For example, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can react with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to produce pyrano[2,3-d]pyrimidine derivatives. These reactions underscore the chemical versatility and reactivity of pyrimidine-based compounds ([El‐Sayed, Said, El-Hamid, Mohamed, Amr, & Morsy, 2021](https://consensus.app/papers/functionalization-ethyl-el‐sayed/1c4ec89873ea5c29baf3a405ed42c559/?utm_source=chatgpt)).
Physical Properties Analysis
The physical properties of N-(2-oxo-2-(((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)amino)ethyl)butyramide and its derivatives are critical for understanding their behavior in different environments and applications. Studies involving similar compounds have utilized techniques like IR, H-NMR, and mass spectroscopy for structural determination. These analyses provide insights into the stability, solubility, and molecular interactions of these compounds, essential for their practical applications (Deohate & Palaspagar, 2020).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are of paramount interest. For instance, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their evaluation in biological assays highlight the potential of these compounds in medicinal chemistry, particularly their anti-angiogenic and DNA cleavage activities, underscoring the importance of understanding the chemical properties of such compounds (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many piperidine derivatives have shown a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Future Directions
properties
IUPAC Name |
N-[2-oxo-2-[(2-piperidin-1-ylpyrimidin-4-yl)methylamino]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-6-14(22)19-12-15(23)18-11-13-7-8-17-16(20-13)21-9-4-3-5-10-21/h7-8H,2-6,9-12H2,1H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYMZNVEUBKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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